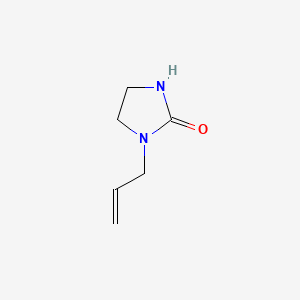

2-咪唑烷酮,1-烯丙基-

描述

2-Imidazolidinones are a class of 5-membered ring heterocycles structurally related to imidazolidine . They feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions . The 2-imidazolidinones are cyclic derivatives of urea . They are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

Molecular Structure Analysis

The molecular weight of 2-Imidazolidinone is 86.0925 . The IUPAC Standard InChI is InChI=1S/C3H6N2O/c6-3-4-1-2-5-3/h1-2H2, (H2,4,5,6) . The chemical structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Imidazolidinone catalysts work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO . Imidazolidinone organocatalysts (MacMillan catalysts) are one of the most effective catalysts, used in many interesting organocatalytic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Imidazolidinone can be analyzed using various methods such as elemental analysis, spectroscopy, X-ray diffraction and electron microscopy, thermogravimetric method . The UV–Vis-NIR absorption spectrum indicates that the grown crystal has no absorption in the Vis–NIR region . The HOMO is localized on the 2-imidazolidinone ring .科学研究应用

合成与催化

2-咪唑烷酮衍生物是合成化学中的关键中间体,有助于开发对映体富集化合物和复杂分子结构。例如,对映体富集的宝石-二取代 4-咪唑烷酮已通过钯催化的脱羧不对称烯丙基烷基化制备,展示了它们在药物设计中的效用,因为保护基的正交性和高产率 (Sercel, Sun, & Stoltz, 2021)。此外,使用手性咪唑烷酮衍生物通过自由基中间体进行催化不对称合成突出了它们在创建对映选择性 α-烯丙基化和 α-烷基化醛中的重要性 (Hosoda, 2009)。

材料科学和树枝状分子化学

在材料科学中,2-咪唑烷酮衍生物已被纳入树枝状分子,展示了这种化学基序的多功能性。合成了具有内部烯丙基的聚(芳基醚)树枝状分子,以允许通过烯烃复分解反应连接小分子客体,如烯丙基芘和咪唑烷酮。这展示了制造具有定制化特性的材料的潜力 (Liang & Fréchet, 2005)。

安全和危害

2-Imidazolidinone causes serious eye irritation . It is suspected of damaging fertility or the unborn child . It may cause damage to organs (testis) through prolonged or repeated exposure . It is advised not to breathe dust/ fume/ gas/ mist/ vapours/ spray . Protective gloves/protective clothing/eye protection/face protection should be worn .

未来方向

The direct transformation of captured CO2 is a simple and desirable process . CeO2 acted as an effective and reusable heterogeneous catalyst for the direct synthesis of 2-imidazolidinone from ethylenediamine carbamate (EDA-CA) without further addition of CO2 in the reaction system . This catalytic system using the combination of the CeO2 catalyst and the 2-propanol solvent provided 2-imidazolidinone in up to 83% yield on the EDA-CA basis at 413 K under Ar .

属性

IUPAC Name |

1-prop-2-enylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-4-8-5-3-7-6(8)9/h2H,1,3-5H2,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBNMZVDNLQUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCNC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191171 | |

| Record name | 2-Imidazolidinone, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imidazolidinone, 1-allyl- | |

CAS RN |

37732-87-9 | |

| Record name | 1-(2-Propen-1-yl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37732-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazolidinone, 1-allyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037732879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinone, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1E)-[(2-Nitrophenyl)methylidene]hydrazine](/img/structure/B3051939.png)